molecular formula C14H10ClNO3S3 B11449423 4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole

4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B11449423
M. Wt: 371.9 g/mol
InChI Key: PDFHHYSZIWHCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole is a complex organic compound that features a combination of sulfonyl, methylsulfanyl, thiophene, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorobenzenesulfonyl chloride, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted benzenesulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole: Lacks the methylsulfanyl group.

    5-(Methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole: Lacks the chlorobenzenesulfonyl group.

    4-(4-Methylbenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole: Contains a methyl group instead of a chlorine atom.

Uniqueness

The uniqueness of 4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C14H10ClNO3S3

Molecular Weight

371.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-methylsulfanyl-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C14H10ClNO3S3/c1-20-14-13(16-12(19-14)11-3-2-8-21-11)22(17,18)10-6-4-9(15)5-7-10/h2-8H,1H3

InChI Key

PDFHHYSZIWHCFS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.